molecular formula C7H5ClF3NO2 B12339345 3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine 1-oxide

3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine 1-oxide

Cat. No.: B12339345
M. Wt: 227.57 g/mol
InChI Key: IBOLRGYAAUCAFU-UHFFFAOYSA-N
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Description

3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine 1-oxide is a chemical compound with the molecular formula C7H5ClF3NO It is a derivative of pyridine, characterized by the presence of chlorine, methoxy, and trifluoromethyl groups attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine 1-oxide typically involves the chlorination and methoxylation of a pyridine derivative. One common method includes the reaction of 3-chloro-2-methoxy-5-(trifluoromethyl)pyridine with an oxidizing agent to introduce the 1-oxide group. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine 1-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized under specific conditions.

    Reduction: It can be reduced to remove the oxide group.

    Substitution: The chlorine, methoxy, or trifluoromethyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine 1-oxide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism by which 3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine 1-oxide exerts its effects involves its interaction with specific molecular targets. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: Similar structure but with a fluorine atom instead of a methoxy group.

    2-Methoxy-5-(trifluoromethyl)pyridine: Lacks the chlorine atom.

    2-Chloro-5-(trifluoromethyl)pyridine: Lacks the methoxy group.

Uniqueness

3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine 1-oxide is unique due to the combination of chlorine, methoxy, and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C7H5ClF3NO2

Molecular Weight

227.57 g/mol

IUPAC Name

3-chloro-2-methoxy-1-oxido-5-(trifluoromethyl)pyridin-1-ium

InChI

InChI=1S/C7H5ClF3NO2/c1-14-6-5(8)2-4(3-12(6)13)7(9,10)11/h2-3H,1H3

InChI Key

IBOLRGYAAUCAFU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=[N+]1[O-])C(F)(F)F)Cl

Origin of Product

United States

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